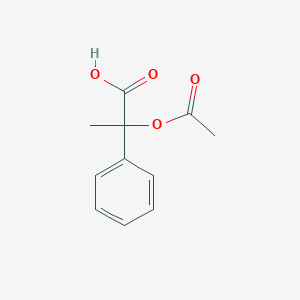
2-(1H-INDOL-3-YLCARBONYL)-N~1~,N~1~-DIMETHYL-1-HYDRAZINESULFONAMIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1H-INDOL-3-YLCARBONYL)-N~1~,N~1~-DIMETHYL-1-HYDRAZINESULFONAMIDE is a compound that belongs to the class of indole derivatives. Indole derivatives are significant in the field of organic chemistry due to their presence in various natural products and their biological activities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-INDOL-3-YLCARBONYL)-N~1~,N~1~-DIMETHYL-1-HYDRAZINESULFONAMIDE typically involves the reaction of indole derivatives with hydrazine and sulfonamide groups. One common method includes the reaction of 1H-indole-3-carboxaldehyde with N,N-dimethylhydrazine in the presence of a sulfonamide reagent . The reaction conditions often involve the use of organic solvents such as toluene or methanol and may require catalysts like palladium or base-promoted conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography .
化学反应分析
Types of Reactions
2-(1H-INDOL-3-YLCARBONYL)-N~1~,N~1~-DIMETHYL-1-HYDRAZINESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like acyl chlorides are used.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted indole derivatives .
科学研究应用
2-(1H-INDOL-3-YLCARBONYL)-N~1~,N~1~-DIMETHYL-1-HYDRAZINESULFONAMIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
作用机制
The mechanism of action of 2-(1H-INDOL-3-YLCARBONYL)-N~1~,N~1~-DIMETHYL-1-HYDRAZINESULFONAMIDE involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and molecular targets can vary depending on the specific application and biological context .
相似化合物的比较
Similar Compounds
- 1H-indole-3-carboxaldehyde
- N,N-dimethylhydrazine
- Sulfonamide derivatives
Uniqueness
2-(1H-INDOL-3-YLCARBONYL)-N~1~,N~1~-DIMETHYL-1-HYDRAZINESULFONAMIDE is unique due to its combination of the indole ring, hydrazine, and sulfonamide groups, which confer distinct chemical reactivity and biological activity. This combination is not commonly found in other similar compounds, making it a valuable compound for various research applications .
属性
分子式 |
C11H14N4O3S |
|---|---|
分子量 |
282.32 g/mol |
IUPAC 名称 |
N//'-(dimethylsulfamoyl)-1H-indole-3-carbohydrazide |
InChI |
InChI=1S/C11H14N4O3S/c1-15(2)19(17,18)14-13-11(16)9-7-12-10-6-4-3-5-8(9)10/h3-7,12,14H,1-2H3,(H,13,16) |
InChI 键 |
OMLPDTAFWQAXJF-UHFFFAOYSA-N |
SMILES |
CN(C)S(=O)(=O)NNC(=O)C1=CNC2=CC=CC=C21 |
规范 SMILES |
CN(C)S(=O)(=O)NNC(=O)C1=CNC2=CC=CC=C21 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


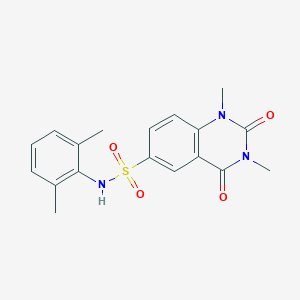
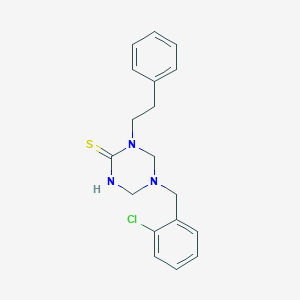

![5-(4-ethoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B228041.png)
![8,8-dimethyl-5-[4-(methylsulfanyl)phenyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B228044.png)
![N-[4-(8,8-dimethyl-2,4,6-trioxo-1,2,3,4,5,6,7,8,9,10-decahydropyrimido[4,5-b]quinolin-5-yl)phenyl]acetamide](/img/structure/B228050.png)
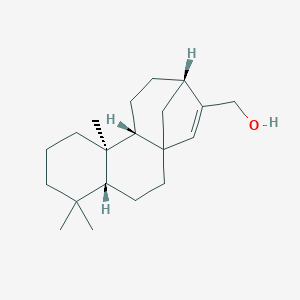
![5-(2-methoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B228052.png)
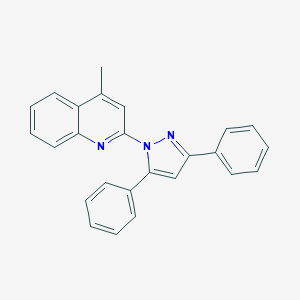
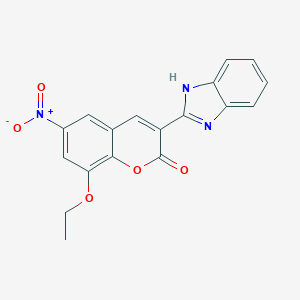
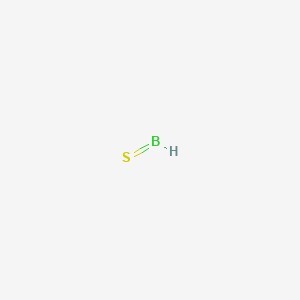

![ethyl 4-{[(5Z)-5-(3,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl}benzoate](/img/structure/B228081.png)
